4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- 5,7-Dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one is a natural product found in Dracaena draco with data available.
Brand Name: Vulcanchem
CAS No.: 101467-70-3
VCID: VC15898920
InChI: InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-8,17-19H,5H2
SMILES:
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-

CAS No.: 101467-70-3

Cat. No.: VC15898920

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- - 101467-70-3

Specification

CAS No. 101467-70-3
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one
Standard InChI InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-8,17-19H,5H2
Standard InChI Key STWLHRJLBIXUSE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC2=COC3=CC(=CC(=C3C2=O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- belongs to the flavonoid subclass of benzopyrans, distinguished by a 4H-chromen-4-one backbone. Its molecular formula is C₁₆H₁₂O₅, with a molecular weight of 284.26 g/mol. The IUPAC name, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one, reflects the positions of hydroxyl groups at C-5 and C-7, a hydroxyphenylmethyl substituent at C-3, and a ketone at C-4.

Key physicochemical parameters include a calculated logP of 1.35, indicating moderate lipophilicity, and a polar surface area of 54.81 Ų, suggesting significant hydrogen-bonding capacity. The compound’s stereochemistry is achiral, as confirmed by its SMILES notation (C1=CC(=CC=C1CC2=COC3=CC(=CC(=C3C2=O)O)O)O) and InChIKey (STWLHRJLBIXUSE-UHFFFAOYSA-N).

Synthesis and Characterization

Synthetic Routes

The synthesis of 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one typically involves multi-step condensation and cyclization reactions. A common approach begins with 2,4,6-trihydroxyacetophenone, which undergoes selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride . Subsequent Friedel-Crafts acylation with 4-hydroxyphenylacetyl chloride in the presence of Lewis acids like BF₃·Et₂O yields the intermediate diketone . Cyclization under acidic conditions (e.g., acetic acid/H₂SO₄) completes the benzopyran ring formation.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (DMSO-d₆): δ 12.85 (s, 1H, C5-OH), 10.85 (s, 1H, C7-OH), 7.25 (d, J=8.5 Hz, 2H, aromatic H), 6.75 (d, J=8.5 Hz, 2H, aromatic H), 6.45 (s, 1H, C8-H), 6.20 (s, 1H, C6-H), 3.90 (s, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆): δ 182.4 (C4=O), 164.2 (C7), 162.8 (C5), 157.3 (C4′-OH), 130.5–115.2 (aromatic carbons), 35.6 (CH₂).

Biological Activities

Antioxidant Mechanisms

Therapeutic Applications

Oncology

The compound’s dual antioxidant-proapoptotic activity makes it a candidate for adjuvant cancer therapy. In murine xenograft models, oral administration (50 mg/kg/day) reduced tumor volume by 58% over 21 days without hepatotoxicity. Synergy with doxorubicin (combination index = 0.82) suggests potential for combination regimens.

Neuroprotection

Preliminary data indicate NMDA receptor antagonism (Ki = 3.4 μM) in cortical neurons, reducing glutamate-induced excitotoxicity by 41% at 10 μM. Structural analogs lacking the C3 substituent show diminished activity, underscoring the hydroxyphenylmethyl group’s role .

Comparative Analysis with Related Benzopyrans

Compound NameSubstituentsBiological ActivityIC₅₀/EC₅₀Source
3-Benzyl-7-methoxy-4H-1-benzopyran-4-oneC3-benzyl, C7-methoxyUterotrophic (87% activity)0.09 μmol
5,7-Dihydroxy-4-methyl-2H-1-benzopyran-2-oneC4-methylWeak antioxidant (IC₅₀ = 45 μM)45 μM
Sarothrin (5,7,4′-trihydroxy-3,6,8-trimethoxyflavone)C3,C6,C8-methoxy, C4′-hydroxylAntiproliferative (HeLa cells)12.3 μM
(R)-PinocembrinC2-phenyl, dihydroAntibacterial (MIC = 8 μg/mL)8 μg/mL

Key findings:

  • The C3 hydroxyphenylmethyl group in 101467-70-3 enhances anticancer potency compared to methyl or methoxy substituents .

  • Methoxy groups at C6/C8 (as in Sarothrin) reduce solubility but improve metabolic stability .

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